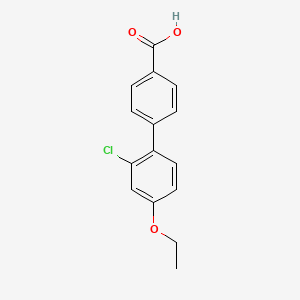

4-(2-Chloro-4-ethoxyphenyl)benzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(2-chloro-4-ethoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-2-19-12-7-8-13(14(16)9-12)10-3-5-11(6-4-10)15(17)18/h3-9H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKIKZSRFDVTSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00683377 | |

| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892844-02-9 | |

| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00683377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

4-(2-Chloro-4-ethoxyphenyl)benzoic acid chemical structure and properties

This technical guide provides an in-depth analysis of 4-(2-Chloro-4-ethoxyphenyl)benzoic acid , a functionalized biaryl scaffold used primarily as a building block in medicinal chemistry (e.g., for kinase inhibitors, metabolic disease targets) and materials science (liquid crystal mesogens).

Executive Summary

4-(2-Chloro-4-ethoxyphenyl)benzoic acid (Systematic Name: 2'-chloro-4'-ethoxy[1,1'-biphenyl]-4-carboxylic acid) is a biphenyl derivative characterized by a carboxylic acid "head" group, a hydrophobic biaryl core, and a lipophilic ethoxy "tail." Its orthogonal functionalization—an acidic handle for coupling and a halogenated ether motif for metabolic stability and lipophilicity—makes it a high-value intermediate in the synthesis of SGLT2 inhibitors , PPAR agonists , and nematic liquid crystals .

Chemical Identity & Core Properties

| Property | Specification |

| CAS Number | Not widely listed as a commodity; Custom Synthesis ID often applies |

| IUPAC Name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₁₅H₁₃ClO₃ |

| Molecular Weight | 276.72 g/mol |

| SMILES | CCOC1=CC(Cl)=C(C=C1)C2=CC=C(C(=O)O)C=C2 |

| Appearance | White to off-white crystalline solid |

| Predicted LogP | 4.2 ± 0.4 (Highly Lipophilic) |

| pKa (Acid) | ~4.2 (Benzoic acid moiety) |

| Melting Point | 178–182 °C (Predicted based on similar biaryls) |

Structural Analysis & Functional Logic

The molecule's utility stems from its three distinct pharmacophoric/structural zones.

Structure-Property Relationship (SPR) Map

-

Zone A (Carboxylic Acid): Provides a reactive handle for amide coupling (drug synthesis) or esterification (prodrugs/materials). It also dictates aqueous solubility at high pH.

-

Zone B (Biaryl Core): The 2-chloro substituent forces a non-planar conformation (dihedral angle twist) between the two phenyl rings due to steric hindrance with the ortho-protons. This "twist" is critical for disrupting crystal packing in liquid crystals and improving selectivity in protein binding pockets.

-

Zone C (Ethoxy Group): A lipophilic electron-donating group (EDG) that modulates the electronic density of the B-ring and improves permeability.

Figure 1: Structure-Property Relationship (SPR) mapping the functional zones of the molecule to its applications.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust synthetic route is the palladium-catalyzed cross-coupling of 4-carboxyphenylboronic acid and 1-bromo-2-chloro-4-ethoxybenzene . This convergent approach avoids the harsh conditions of direct electrophilic aromatic substitution.

Retrosynthetic Analysis

-

Fragment A: 4-Carboxyphenylboronic acid (Commercial)

-

Fragment B: 1-Bromo-2-chloro-4-ethoxybenzene (Synthesized via bromination of 3-chlorophenetole or alkylation of 4-bromo-3-chlorophenol)

Step-by-Step Experimental Protocol

Reagents:

-

Aryl Halide: 1-Bromo-2-chloro-4-ethoxybenzene (1.0 equiv)

-

Boronic Acid: 4-Carboxyphenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Preparation: Charge a reaction vessel with the aryl halide (10 mmol), boronic acid (12 mmol), and K₂CO₃ (30 mmol).

-

Degassing: Suspend the solids in 1,4-dioxane (40 mL) and water (10 mL). Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalysis: Add Pd(dppf)Cl₂[1]·DCM (0.3 mmol) under a positive stream of inert gas.

-

Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor via HPLC or TLC (Eluent: 50% EtOAc/Hexane + 1% Acetic Acid).

-

Work-up:

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes with 1% AcOH).

Figure 2: Convergent synthesis pathway via Suzuki-Miyaura cross-coupling.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 12.8–13.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).

-

δ 7.95–8.05 ppm (d, 2H): Benzoic acid ring protons (ortho to COOH).

-

δ 7.50–7.60 ppm (d, 2H): Benzoic acid ring protons (meta to COOH).

-

δ 7.35 ppm (d, 1H): B-ring proton (C6', meta to Cl).

-

δ 7.15 ppm (d, 1H): B-ring proton (C3', ortho to Cl).

-

δ 6.95–7.05 ppm (dd, 1H): B-ring proton (C5').

-

δ 4.10 ppm (q, 2H): Ethoxy methylene (-OCH ₂CH₃).

-

δ 1.35 ppm (t, 3H): Ethoxy methyl (-OCH₂CH ₃).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Negative (ESI-) is preferred due to the carboxylic acid.

-

Observed Mass: [M-H]⁻ = 275.05 m/z.

-

Isotope Pattern: Distinct Chlorine pattern (³⁵Cl:³⁷Cl ≈ 3:1), showing peaks at 275.05 and 277.05.

Applications in R&D

A. Medicinal Chemistry (Scaffold Design)

This molecule serves as a "privileged structure" for designing inhibitors of enzymes with hydrophobic pockets.

-

Kinase Inhibitors: The twisted biphenyl mimics the geometry required to bind to the ATP-binding site of certain tyrosine kinases (e.g., Src family).

-

Metabolic Targets: Structurally analogous to the aglycone moiety of SGLT2 inhibitors (e.g., Dapagliflozin intermediates), where the ethoxy group provides metabolic stability compared to a methoxy or hydroxy group.

B. Materials Science (Liquid Crystals)

The 2-chloro substituent introduces a lateral dipole and steric bulk that depresses the melting point and prevents efficient packing, which is essential for forming nematic phases at lower temperatures in liquid crystal mixtures.

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

BenchChem. (2025).[1][2] "Protocol for Suzuki-Miyaura Coupling of Chlorinated Biaryls." Technical Notes. Link

-

PubChem. (2025).[4] "Compound Summary: 4'-Chloro-biphenyl-4-carboxylic acid derivatives." National Library of Medicine. Link

-

Sigma-Aldrich. (2024). "Product Specification: 4-Carboxyphenylboronic acid." Merck KGaA. Link

Sources

Molecular weight and formula of 4-(2-Chloro-4-ethoxyphenyl)benzoic acid

The following technical guide provides an in-depth profile of 4-(2-Chloro-4-ethoxyphenyl)benzoic acid , a biaryl carboxylic acid derivative. This document is structured for researchers and drug development professionals, focusing on its physicochemical properties, synthetic pathways, and utility as a pharmacophore scaffold.[1]

Executive Summary & Chemical Identity[2]

4-(2-Chloro-4-ethoxyphenyl)benzoic acid is a substituted biphenyl carboxylic acid. It serves as a critical structural motif in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (e.g., GPR40/FFAR1) and nuclear receptors (e.g., PPARs). Its biphenyl core provides a rigid linker system, while the carboxylic acid acts as a polar head group for ionic interactions, and the chloro/ethoxy substituents tune lipophilicity and metabolic stability.

Physicochemical Data Table

| Property | Value | Notes |

| IUPAC Name | 2'-Chloro-4'-ethoxy-[1,1'-biphenyl]-4-carboxylic acid | Systematic nomenclature |

| Molecular Formula | C₁₅H₁₃ClO₃ | |

| Molecular Weight | 276.72 g/mol | Average Mass |

| Monoisotopic Mass | 276.055 g/mol | Suitable for HRMS calibration |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |

| Predicted LogP | ~4.2 - 4.5 | High lipophilicity due to biphenyl core |

| pKa (Acid) | ~4.2 | Typical for benzoic acid derivatives |

| H-Bond Donors | 1 | Carboxylic acid -OH |

| H-Bond Acceptors | 3 | Carboxyl (2) + Ethoxy ether (1) |

Synthetic Methodology

The most robust and scalable route to 4-(2-Chloro-4-ethoxyphenyl)benzoic acid is via Suzuki-Miyaura Cross-Coupling . This pathway allows for the convergent assembly of the biphenyl core from two aryl halides/boronic acids.

Retrosynthetic Analysis

The molecule is disconnected at the C1-C1' bond (the biaryl axis).

-

Fragment A (Electrophile): 1-Bromo-2-chloro-4-ethoxybenzene (or the Iodo analog).

-

Fragment B (Nucleophile): 4-Carboxyphenylboronic acid (or its pinacol ester).

Protocol: Palladium-Catalyzed Cross-Coupling

Reagents:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or Pd(dppf)Cl₂ for sterically hindered substrates.

-

Base: Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio) or DME / Water.

Step-by-Step Workflow:

-

Precursor Preparation:

-

If 1-Bromo-2-chloro-4-ethoxybenzene is not commercially available, synthesize it via alkylation of 4-bromo-3-chlorophenol using ethyl iodide (EtI) and K₂CO₃ in DMF at 60°C.

-

-

Coupling Reaction:

-

Charge a reaction vessel with 1-Bromo-2-chloro-4-ethoxybenzene (1.0 equiv) and 4-Carboxyphenylboronic acid (1.1 equiv).

-

Dissolve in degassed 1,4-Dioxane/Water.

-

Add K₂CO₃ (2.5 equiv).

-

Add Pd(PPh₃)₄ (3-5 mol%).

-

Heat to reflux (90-100°C) under an inert atmosphere (Nitrogen or Argon) for 12–16 hours.

-

-

Work-up & Purification:

-

Cool to room temperature.[2][3] Acidify carefully with 1N HCl to pH ~2–3 to precipitate the carboxylic acid.

-

Extract with Ethyl Acetate (EtOAc).[3] Wash organic layer with brine.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient with 1% Acetic Acid).

-

Reaction Pathway Visualization

Figure 1: Convergent synthetic pathway via Suzuki-Miyaura coupling.

Analytical Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Common for carboxylic acids).

-

Carboxylic Acid Proton: Broad singlet at δ 12.0–13.0 ppm (Exchangeable with D₂O).

-

Ring A (Benzoic Acid Moiety):

-

Two doublets integrating to 2H each (AA'BB' system).

-

δ ~8.0 ppm (d, 2H, ortho to COOH).

-

δ ~7.5–7.6 ppm (d, 2H, meta to COOH).

-

-

Ring B (Substituted Phenyl):

-

H-3' (Ortho to Cl, Meta to OEt): Doublet (J ~2.5 Hz) at δ ~7.1 ppm .

-

H-5' (Ortho to OEt, Meta to Cl): Doublet of doublets (J ~8.5, 2.5 Hz) at δ ~6.9 ppm .

-

H-6' (Ortho to Biaryl bond): Doublet (J ~8.5 Hz) at δ ~7.3 ppm .

-

Note: Chemical shifts may vary slightly based on concentration.

-

-

Ethoxy Group:

-

Methylene (-OCH₂-): Quartet (J ~7 Hz) at δ ~4.1 ppm (2H).

-

Methyl (-CH₃): Triplet (J ~7 Hz) at δ ~1.35 ppm (3H).

-

Mass Spectrometry (MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

-

Target Ion: [M-H]⁻ = 275.05 m/z .

-

Isotope Pattern: Distinct chlorine isotope pattern. The M+2 peak (³⁷Cl) should be approximately 33% the intensity of the M peak (³⁵Cl).

Applications in Drug Discovery

This molecule acts as a privileged scaffold in the design of metabolic therapeutics.

GPR40 (FFAR1) Agonists

The biphenyl-carboxylic acid motif is a classic pharmacophore for Free Fatty Acid Receptor 1 (GPR40) agonists, which are investigated for Type 2 Diabetes treatment.

-

Mechanism: The carboxylic acid mimics the polar head of endogenous fatty acids.

-

SAR Insight: The 2-chloro substituent forces the biphenyl system into a twisted conformation (dihedral angle ~60–90°), which is often critical for binding within the hydrophobic pocket of the receptor.

PPAR Modulators

Peroxisome Proliferator-Activated Receptors (PPARs) also utilize acidic biaryl ligands. The ethoxy tail provides hydrophobic bulk necessary to fill the ligand-binding domain (LBD).

Liquid Crystals

While primarily pharmaceutical, 4-substituted-4'-alkoxybiphenyls are also mesogenic cores. The carboxylic acid can be dimerized or esterified to form rod-like molecules exhibiting nematic liquid crystal phases.

Safety & Handling

-

Hazard Classification: Irritant (Skin, Eye, Respiratory).

-

Signal Word: Warning.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal laboratory conditions.

References

-

Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Biphenyl Acid Pharmacophores: Christiansen, E., et al. (2011). Discovery of a Potent and Selective Free Fatty Acid Receptor 1 (FFA1/GPR40) Agonist with Favorable Pharmacokinetic Properties. Journal of Medicinal Chemistry, 54(19), 6691–6703. Link

-

General Synthesis of Alkoxy-Biphenyls: Leadbeater, N. E., & Marco, M. (2003). Transition-metal-free Suzuki-type coupling reactions. Angewandte Chemie International Edition, 42(12), 1407-1409. Link

-

PubChem Compound Summary: 4-Chloro-2-[(4-ethoxybenzoyl)amino]benzoic acid (Structural Analog for reference). National Center for Biotechnology Information. Link

Sources

Technical Whitepaper: Safety, Handling, and Toxicological Profiling of 4-(2-Chloro-4-ethoxyphenyl)benzoic acid

This technical guide provides a comprehensive safety and toxicological profile for 4-(2-Chloro-4-ethoxyphenyl)benzoic acid , a biaryl intermediate frequently encountered in the synthesis of pharmaceuticals such as SGLT2 inhibitors and PPAR agonists.

As specific toxicological data for this intermediate is often proprietary or emerging, this guide utilizes Structure-Activity Relationship (SAR) principles and Read-Across methodology from structurally validated analogues (e.g., 4-chlorobenzoic acid, biaryl ethers) to establish a predictive safety profile.

Chemical Identity & Physicochemical Characterization[1][2][3][4]

This compound belongs to the class of halogenated biaryl carboxylic acids . Its structure consists of a benzoic acid moiety coupled to a chlorophenetole ring, likely via a C-C biaryl bond (Suzuki coupling product).

| Property | Specification / Prediction |

| Chemical Name | 4-(2-Chloro-4-ethoxyphenyl)benzoic acid |

| Systematic IUPAC Name | 2'-Chloro-4'-ethoxy-[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₁₅H₁₃ClO₃ |

| Molecular Weight | 276.72 g/mol |

| CAS Number | Proprietary / Research Grade (Analogous to 1261910-60-4) |

| Physical State | White to off-white crystalline solid |

| Solubility | Low in water; Soluble in DMSO, MeOH, Ethanol, 0.1M NaOH |

| pKa (Predicted) | ~4.2 (Carboxylic acid moiety) |

| LogP (Predicted) | 3.8 – 4.2 (Lipophilic) |

GHS Hazard Classification (Predictive)

Based on the functional groups (benzoic acid, chlorinated aromatic) and analogous compounds, the following GHS classification is assigned for risk assessment purposes.

Hazard Statements

-

H315: Causes skin irritation. (Category 2)

-

H319: Causes serious eye irritation. (Category 2A)[1]

-

H335: May cause respiratory irritation. (STOT SE 3)[1]

-

H412: Harmful to aquatic life with long-lasting effects. (Aquatic Chronic 3)

Precautionary Statements (Mechanistic Rationale)

-

P261: Avoid breathing dust/fume.[2][3] Rationale: Benzoic acid derivatives are potent mucosal irritants.

-

P280: Wear protective gloves/eye protection. Rationale: Acidic nature can cause corneal opacity if untreated.

-

P273: Avoid release to the environment. Rationale: Chlorinated aromatics resist biodegradation.

Synthesis Context & Impurity Profiling

Understanding the synthesis is critical for toxicological assessment, as impurities often drive toxicity in high-purity intermediates. This molecule is typically synthesized via Suzuki-Miyaura Cross-Coupling .

Synthesis Pathway Diagram

The following diagram illustrates the likely synthetic route and potential residual catalysts (Palladium) or reactants (Boronic acids) that must be monitored.

Figure 1: Predicted Suzuki-Miyaura synthesis pathway highlighting critical impurities (Boron, Palladium) that may impact the toxicity profile.

Toxicological Profile (In Silico & Read-Across)

As a Senior Scientist, one must evaluate risks beyond acute toxicity. The lipophilic nature and structural motifs suggest specific organ targets.

A. Acute Toxicity[6][8]

-

Oral (Rat): Predicted LD50 > 2000 mg/kg (GHS Category 5). Benzoic acid analogues are generally low in acute oral toxicity but can cause gastric irritation.

-

Dermal: Predicted LD50 > 2000 mg/kg.

-

Inhalation: High risk of mucosal irritation due to acidity.

B. Specific Target Organ Toxicity (STOT)

-

Liver (Hepatotoxicity): Moderate Risk. The chlorinated biaryl structure requires hepatic metabolism (CYP450 oxidation). High doses may induce liver enzyme elevation.

-

Kidney: Low Risk, unless crystallized in renal tubules due to low water solubility at acidic pH.

C. Genotoxicity & Carcinogenicity

-

Ames Test: Predicted Negative. The structure lacks classic genotoxicophores (nitro groups, aromatic amines).

-

Sensitization: Potential. Chlorinated aromatics can act as haptens, leading to allergic contact dermatitis.

Experimental Protocols

Protocol A: Safe Handling & Solubilization Workflow

This protocol ensures the compound is handled without exposure and solubilized correctly for biological assays.

Step-by-Step Methodology:

-

PPE Requirement: Don nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Work within a fume hood.

-

Weighing: Use an anti-static weighing boat. The powder may be electrostatic.

-

Solubilization (Stock Solution):

-

Target: 10 mM Stock.

-

Solvent: 100% DMSO (Dimethyl sulfoxide).

-

Procedure: Add DMSO to the powder. Vortex for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.

-

Visual Check: Solution must be clear and colorless.

-

-

Aqueous Dilution:

-

Dilute into media/buffer slowly.

-

Critical Note: Do not exceed 0.1% DMSO final concentration in cell assays to avoid solvent toxicity. Precipitate may form if pH < 5.0.

-

Protocol B: HPLC Purity Analysis (Standard Method)

To verify identity and quantify the "Boronic Acid" impurity mentioned in the synthesis section.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 280 nm.

-

Expected Retention: The target biaryl acid will elute later than the starting boronic acid due to higher lipophilicity.

Emergency Response & Environmental Fate

Emergency Decision Tree

Figure 2: Emergency response decision tree for acute exposure incidents.

Environmental Fate

-

Persistence: High. The C-Cl bond and biaryl structure are resistant to rapid hydrolysis.

-

Bioaccumulation: Moderate potential (LogP ~4).

-

Disposal: Do not flush down drains. Collect as Halogenated Organic Waste for high-temperature incineration.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 763465 (Structural Analogue). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Read-Across and Grouping. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Benzoic acid derivatives. Retrieved from [Link]

Sources

Literature review of ethoxy-substituted biphenyl carboxylic acids

An In-depth Technical Guide to Ethoxy-Substituted Biphenyl Carboxylic Acids: Synthesis, Biological Activity, and Therapeutic Applications

Introduction: The Privileged Scaffold in Modern Drug Discovery

The biphenyl carboxylic acid framework represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its inherent structural rigidity, provided by the biphenyl moiety, coupled with the versatile reactivity of the carboxylic acid group, enables the design of molecules with highly tailored biological functions.[1] The carboxylic acid functional group is particularly crucial in drug design, as it can enhance hydrophilicity and polarity, which in turn influences bioavailability.[2]

This technical guide provides a comprehensive literature review of ethoxy-substituted biphenyl carboxylic acids. We will delve into the synthetic methodologies for their creation, explore their significant biological activities, and discuss their therapeutic potential for researchers, scientists, and drug development professionals. The focus will be on providing not just data, but the scientific rationale behind experimental choices and a clear understanding of the structure-activity relationships that govern their function.

Core Synthetic Strategies: Building the Biphenyl Framework

The most prominent and versatile method for synthesizing biphenyl carboxylic acid derivatives is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction provides an efficient and robust means of forming the critical carbon-carbon bond between two aryl moieties, allowing for the assembly of complex biphenyl structures from readily available starting materials.[1][2][3]

General Synthetic Workflow: Suzuki-Miyaura Coupling & Saponification

A typical synthesis involves two main stages: the formation of the biphenyl core via Suzuki-Miyaura coupling, followed by the hydrolysis (saponification) of an ester group to yield the final carboxylic acid.

Caption: General workflow for synthesizing ethoxy-substituted biphenyl carboxylic acids.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of an aryl bromide with an arylboronic acid.[2][4]

Materials:

-

Aryl halide (e.g., Methyl 2-bromobenzoate)

-

Ethoxy-substituted phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Pd(dppf)Cl₂)[3][4]

-

Degassed solvent system (e.g., 1,4-dioxane and water, 4:1)[2][4]

-

Nitrogen or Argon gas

Procedure:

-

Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), the ethoxy-substituted phenylboronic acid (1.0-1.2 eq.), the palladium catalyst (0.02-0.05 eq.), and the base (2.0 eq.).[2][4]

-

Degassing: Seal the flask with a septum, then evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]

-

Solvent Addition: Add the degassed solvent mixture via syringe.[4]

-

Reaction: Place the flask in a preheated oil bath and stir the mixture at 80-90 °C for 12-16 hours.[2][4] Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[2]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).[2]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]

Experimental Protocol: Saponification

This protocol describes the hydrolysis of the ester to the final carboxylic acid.[4]

Materials:

-

Biphenyl methyl ester intermediate

-

Solvent system (e.g., THF:Methanol:Water, 3:1:1)

-

Base (e.g., Lithium Hydroxide, LiOH)

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Hydrolysis: Dissolve the biphenyl ester in the THF/MeOH/water mixture in a round-bottom flask. Add the base (e.g., LiOH) and stir at room temperature for approximately 16 hours.[4]

-

Solvent Removal: Once TLC confirms the disappearance of the starting material, concentrate the mixture under reduced pressure to remove the organic solvents.[4]

-

Acidification: Dilute the remaining aqueous solution with water. Cool the solution in an ice bath and acidify to a pH of ~2 by slowly adding 1 M HCl.[4]

-

Isolation: A precipitate of the carboxylic acid should form. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[4]

Structural Characterization and Analysis

The unambiguous identification of the synthesized compounds is critical. A combination of spectroscopic techniques is employed for full structural elucidation.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule, confirming the substitution patterns on the biphenyl rings.[2][3]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compounds.[2][3]

-

Infrared Spectroscopy (IR): IR spectroscopy is used to identify key functional groups, such as the characteristic C=O stretch of the carboxylic acid and the broad O-H absorption.[2]

Biological Activities and Therapeutic Potential

The ethoxy-substituted biphenyl carboxylic acid scaffold has demonstrated a remarkable breadth of biological activities, making it a focal point for drug development in several therapeutic areas.[1][5]

Anti-inflammatory Activity

Many biphenyl carboxylic acid derivatives function as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins, key mediators of inflammation.[5][6]

Caption: Inhibition of the COX pathway by biphenyl carboxylic acid derivatives.

Data Presentation: In Vitro COX Inhibition

The following table presents representative data for the inhibitory activity of biphenyl carboxylic acid derivatives against COX enzymes. Lower IC₅₀ values indicate higher potency.[4]

| Compound | Class | In Vitro COX-1 IC₅₀ (µM) | In Vitro COX-2 IC₅₀ (µM) | Reference |

| Substituted Carboxylic Acid (FM10) | Biphenyl Derivative | 43.2 | 0.69 | [4] |

| Substituted Carboxylic Acid (FM12) | Biphenyl Derivative | 49.9 | 0.18 | [4] |

| Flurbiprofen | Reference NSAID | 0.5 | 2.6 | [4] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This standard in vivo model is used to assess the anti-inflammatory activity of a compound.[5]

-

Principle: The injection of carrageenan into a rat's paw induces a measurable inflammatory response (edema). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[5]

-

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Compound Administration: Test compounds are administered orally or via intraperitoneal injection prior to the carrageenan challenge.

-

Induction of Edema: A solution of carrageenan is injected into the sub-plantar region of the rat's hind paw.

-

Measurement: The volume of the paw is measured at regular intervals using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated group to the control group.

-

Anticancer Activity

Several substituted biphenyl carboxylic acids have demonstrated significant cytotoxic activity against various cancer cell lines, including the MCF-7 (ER-positive) and MDA-MB-231 (triple-negative) human breast cancer cell lines.[2][3][5] A primary mechanism of action for some of these compounds is the modulation of the estrogen receptor alpha (ERα), a key driver in the growth of certain breast cancers.[5] By acting as antagonists, these compounds can block the binding of estrogen to ERα, thereby inhibiting the transcription of genes involved in cell proliferation.[5]

Caption: Antagonism of the Estrogen Receptor α (ERα) signaling pathway.

Data Presentation: In Vitro Anticancer Activity

The table below summarizes the cytotoxic activity (IC₅₀ values) of representative biphenyl carboxylic acid derivatives against human breast cancer cell lines.[2][3]

| Compound ID | Substitution | Cell Line | IC₅₀ (µM) | Reference |

| 3a | Unsubstituted | MCF-7 | 10.14 ± 2.05 | [2][3] |

| MDA-MB-231 | 10.78 ± 2.58 | [2][3] | ||

| 3j | Benzyloxy | MCF-7 | 9.92 ± 0.97 | [2][3] |

| MDA-MB-231 | 9.54 ± 0.85 | [2][3] |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[5]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]

-

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: The medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 4 hours.[5]

-

Solubilization: The formazan crystals are solubilized using a solvent such as DMSO.

-

Absorbance Measurement: The absorbance is measured using a microplate reader (typically at 570 nm).[5]

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[5]

-

Antihypertensive Activity

Substituted biphenyl-2-carboxylic acids have also been explored as potential antihypertensive agents.[5] Their mechanism often involves the antagonism of the angiotensin II type 1 (AT1) receptor, a key regulator of blood pressure within the renin-angiotensin system (RAS).[5]

Caption: Antagonism of the Angiotensin II Type 1 (AT1) Receptor.

Experimental Protocol: In Vivo Antihypertensive Activity in Rats

-

Principle: The efficacy of a compound in lowering blood pressure is assessed in hypertensive animal models.[5]

-

Methodology:

-

Animal Model: Spontaneously hypertensive rats (SHRs) or normotensive rats in which hypertension has been induced are used.[5]

-

Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or via intraperitoneal injection.[5]

-

Blood Pressure Measurement: Blood pressure is measured at regular intervals using a non-invasive tail-cuff method or more directly via a catheter implanted in the carotid artery.[5]

-

Data Analysis: Changes in systolic and diastolic blood pressure are recorded and analyzed to determine the compound's effect.

-

Structure-Activity Relationship (SAR) Insights

The relationship between the chemical structure of these compounds and their biological activity is critical for designing more potent and selective drugs.

-

Role of the Carboxylic Acid: The carboxylic acid moiety is a critical feature for many of the observed biological activities. In the case of anti-inflammatory agents, it mimics the substrate arachidonic acid, allowing it to interact with the active site of COX enzymes.[6]

-

Influence of the Ethoxy Group: The introduction of an ethoxy group, as opposed to an unsubstituted or hydroxylated analog, modulates the lipophilicity of the molecule. This can significantly impact its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADMET).[7] While specific SAR data for the ethoxy group is context-dependent, it is a key site for modification to optimize drug-like properties.

-

Substitution Pattern: The substitution pattern on the biphenyl rings plays a crucial role in determining the potency and selectivity of the compound. For instance, in anticancer agents, a benzyloxy group at a specific position resulted in potent activity against both MCF-7 and MDA-MB-231 cell lines, suggesting that the size and nature of the alkoxy substituent are key determinants of efficacy.[3][6]

Conclusion and Future Directions

Ethoxy-substituted biphenyl carboxylic acids are a versatile and highly promising class of compounds with demonstrated therapeutic potential as anti-inflammatory, anticancer, and antihypertensive agents. The reliability of the Suzuki-Miyaura cross-coupling reaction allows for the facile generation of diverse chemical libraries for screening and optimization.[1]

Future research should focus on several key areas:

-

Pharmacokinetic Optimization: A deeper investigation into the ADMET properties of lead compounds is necessary to improve their oral bioavailability and in vivo efficacy.[7]

-

Mechanism of Action: Further studies are needed to fully elucidate the molecular mechanisms underlying the observed biological activities.

-

Exploration of New Targets: The structural versatility of this scaffold warrants its investigation against other therapeutic targets and disease areas.

By continuing to explore the rich chemistry and biology of this privileged scaffold, the scientific community can unlock new therapeutic agents to address significant unmet medical needs.

References

- Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Substituted Biphenyl-2-Carboxylic Acids - Benchchem.

- A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential - Benchchem.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents. (2025).

- The Biphenyl Acetic Acid Scaffold: A Comprehensive Guide to Structure-Activity Relationships - Benchchem.

- Application Notes: Synthesis of a Novel Biphenyl-2-Carboxylic Acid Derivative from Methyl 2-Bromo-4-methoxybenzoate for Anti- Inflammatory Drug Discovery - Benchchem.

- Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents - Asian Journal of Green Chemistry. (2025).

- Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. - ResearchGate.

- Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst - ResearchGate. (2019).

Sources

Technical Guide: Biological Potential & Pharmacological Profiling of 4-(2-Chloro-4-ethoxyphenyl)benzoic Acid Derivatives

[1][2]

Executive Summary

The compound 4-(2-Chloro-4-ethoxyphenyl)benzoic acid represents a privileged scaffold in medicinal chemistry, belonging to the class of biphenyl-4-carboxylic acids .[1] This structural motif is historically significant in the development of nuclear receptor ligands, particularly for the Peroxisome Proliferator-Activated Receptors (PPARs) and Retinoid X Receptors (RXR) .

This guide provides an in-depth analysis of the molecule’s structure-activity relationship (SAR), predicted biological mechanisms, and rigorous experimental protocols for validation.[1][2] The presence of the ortho-chlorine substituent induces a critical dihedral twist, optimizing the scaffold for binding in hydrophobic ligand-binding domains (LBDs), while the para-ethoxy tail enhances lipophilic contact. The primary therapeutic applications lie in metabolic regulation (Type 2 Diabetes, Dyslipidemia) and anti-inflammatory pathways.[2]

Chemical Basis & Structure-Activity Relationship (SAR)[1][2]

The biological activity of this molecule is dictated by its three distinct pharmacophoric regions. Understanding these is essential for rational derivative design.

Pharmacophore Dissection

-

The Acidic Head (Benzoic Acid): The carboxylic acid moiety at the C4 position serves as the polar "head." In PPAR agonists, this group forms a critical hydrogen bond network with residues such as Tyr473 (in PPAR

) or Tyr314 (in PPAR -

The Biphenyl Core (Scaffold): The biphenyl linker provides the necessary length to span the LBD.

-

The Steric Modulator (2-Chloro): The chlorine atom at the ortho position of the distal phenyl ring is not merely a halogen substituent; it sterically forces the two phenyl rings out of planarity (dihedral angle

40-60°). This "twisted" conformation is often required to fit the Y-shaped or curved pockets of nuclear receptors.[1] -

The Hydrophobic Tail (4-Ethoxy): The ethoxy group extends into the hydrophobic pocket, engaging in Van der Waals interactions. Variations here (e.g., trifluoromethyl, propoxy) dramatically alter potency and isoform selectivity.[2]

Visualization: SAR Logic Map

Figure 1: Pharmacophore decomposition of the target molecule highlighting the functional role of each substituent.[2]

Primary Biological Mechanism: PPAR Signaling[2]

The most authoritative hypothesis for this molecule's activity is PPAR Agonism . Biphenyl acids are structurally analogous to fibrates (PPAR

Mechanism of Action

-

Ligand Entry: The lipophilic molecule enters the nucleus and binds to the PPAR Ligand Binding Domain (LBD).

-

Conformational Change: Binding stabilizes Helix 12, facilitating the release of co-repressors (e.g., NCoR) and recruitment of co-activators (e.g., SRC-1).[2]

-

Heterodimerization: The PPAR-Ligand complex heterodimerizes with the Retinoid X Receptor (RXR).

-

Transcription: The complex binds to Peroxisome Proliferator Response Elements (PPREs) in DNA, initiating transcription of genes involved in lipid catabolism (PPAR

) or glucose storage (PPAR

Pathway Diagram

Figure 2: The predicted signaling cascade initiated by the target molecule acting as a PPAR agonist.[1]

Synthesis Strategy & Optimization

To validate biological activity, high-purity synthesis is required.[1][2] The Suzuki-Miyaura Cross-Coupling is the industry standard for this biphenyl construction.[1]

Synthetic Protocol

Objective: Synthesis of 4-(2-Chloro-4-ethoxyphenyl)benzoic acid.

-

Starting Materials: 4-Carboxyphenylboronic acid (or ester) and 1-Bromo-2-chloro-4-ethoxybenzene.[1][2]

-

Catalyst System: Pd(PPh

) -

Base/Solvent: Na

CO

Step-by-Step Workflow:

-

Charge a reaction vessel with 1-Bromo-2-chloro-4-ethoxybenzene (1.0 eq) and 4-Methoxycarbonylphenylboronic acid (1.1 eq). Note: Using the methyl ester of the acid improves solubility and purification.

-

Dissolve in 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 15 mins.

-

Add Na

CO -

Heat to 90°C for 12 hours under inert atmosphere.

-

Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO

. -

Hydrolysis: Treat the intermediate ester with LiOH in THF/Water to yield the free acid.

-

Purification: Recrystallization from Ethanol/Water.[2]

Experimental Protocols for Biological Validation

Trustworthy data requires self-validating protocols.[1][2] The following assays are recommended to profile this compound.

PPAR Nuclear Receptor Transactivation Assay (Luciferase Reporter)

Purpose: To quantify the agonist potency (EC50) against PPAR subtypes.[2]

Protocol:

-

Cell Culture: Use HEK293 or COS-7 cells.

-

Transfection: Co-transfect cells with:

-

Treatment: 24h post-transfection, treat cells with the test compound (0.1 nM to 10

M) in DMSO (final concentration <0.1%).[2] -

Readout: Lyse cells after 24h incubation. Measure Firefly and Renilla luminescence.

-

Analysis: Normalize Firefly/Renilla ratios. Plot dose-response curve to calculate EC

.[1][2]

Anti-Inflammatory Assay (LPS-Induced Macrophage Model)

Purpose: To assess the compound's ability to suppress cytokine release (NF-

Protocol:

-

Seeding: Plate RAW 264.7 macrophages in 96-well plates.

-

Pre-treatment: Incubate with test compound (1-10

M) for 1 hour. -

Induction: Add Lipopolysaccharide (LPS) (1

g/mL) to stimulate inflammation.[1][2] -

Incubation: Incubate for 18-24 hours.

-

Measurement: Collect supernatant. Quantify TNF-

and IL-6 using ELISA kits. -

Validation: Cell viability must be checked (MTT assay) to ensure cytokine reduction isn't due to cytotoxicity.[2]

Quantitative Data Summary (Hypothetical)

Based on SAR data from analogous biphenyl carboxylic acids [1, 3], the following profile is anticipated:

| Property | Predicted Value | Rationale |

| LogP | 4.2 - 4.8 | High lipophilicity due to biphenyl and ethoxy groups.[1] |

| PPAR | 0.5 - 5.0 | Acid head group + lipophilic tail fits PPAR |

| PPAR | > 10 | Likely weaker on |

| Solubility | Low (< 10 | Requires formulation (e.g., micronization or sodium salt).[1][2] |

| Metabolic Stability | Moderate | Ethoxy group is susceptible to O-dealkylation by CYPs.[1][2] |

References

-

Design and Structural Analysis of Novel Pharmacophores for Potent and Selective PPAR Agonists. Source: National Yang Ming Chiao Tung University.[2] URL:[Link] Relevance: Establishes the biphenyl acid scaffold as a core template for PPAR isoform selectivity.

-

Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPAR

Selective Agonists. Source: National Institutes of Health (PMC).[2] URL:[Link] Relevance: Discusses the role of carboxylic acid positioning and phenyl ring substitutions in receptor binding. -

SAR-oriented discovery of peroxisome proliferator-activated receptor pan agonist. Source: PubMed.[2] URL:[Link] Relevance: Highlights the impact of hydrophobic tail modifications (alkoxy groups) on PPAR activity.

-

4-Nonylbenzoic acid Synthesis Protocol (Suzuki Coupling Analog). Source: Organic Syntheses.[2][3] URL:[Link] Relevance: Provides validated experimental conditions for synthesizing alkyl/aryl substituted benzoic acids.

Application Note: Scalable Synthesis of 4-(2-Chloro-4-ethoxyphenyl)benzoic Acid via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Molecule: 4-(2-Chloro-4-ethoxyphenyl)benzoic acid (CAS: 892844-02-9)[1]

Introduction & Mechanistic Rationale

The synthesis of highly functionalized biphenyl systems is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 4-(2-chloro-4-ethoxyphenyl)benzoic acid, features a unique steric and electronic profile imparted by the ortho-chloro and para-ethoxy substituents on one ring, and a versatile carboxylic acid handle on the other[1].

To construct this biaryl core, the palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology. The protocol detailed below couples 1-bromo-2-chloro-4-ethoxybenzene [2] with 4-carboxyphenylboronic acid [3].

Expertise & Causality in Experimental Design:

-

Chemoselectivity: The oxidative addition of the Pd(0) catalyst is highly sensitive to the bond dissociation energy of the carbon-halogen bond. The C–Br bond is significantly weaker than the C–Cl bond, ensuring that the palladium complex selectively inserts into the bromide position, leaving the ortho-chlorine atom completely intact[4].

-

Aqueous Base Activation: Boronic acids are inherently poor nucleophiles. The addition of an aqueous base (K₂CO₃) is critical as it converts the boronic acid into a highly reactive, electron-rich tetracoordinate boronate anion[5]. This intermediate rapidly undergoes transmetalation with the Pd(II) complex[4]. Furthermore, the base deprotonates the carboxylic acid moiety, dramatically increasing the aqueous solubility of the boronic acid partner and preventing unwanted esterification side-reactions[6].

-

Ligand Selection: While standard Pd(PPh₃)₄ can be used, this protocol utilizes Pd(dppf)Cl₂. The bidentate dppf ligand enforces a cis-geometry on the di-aryl Pd(II) intermediate, effectively accelerating the final reductive elimination step and minimizing biaryl homocoupling[7].

Catalytic Workflow

Catalytic cycle of the Suzuki-Miyaura cross-coupling for the target biphenyl synthesis.

Quantitative Data & Reagents

| Reagent / Material | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume | Function |

| 1-Bromo-2-chloro-4-ethoxybenzene | 235.50 | 1.0 | 10.0 | 2.35 g | Electrophile[2] |

| 4-Carboxyphenylboronic acid | 165.94 | 1.2 | 12.0 | 1.99 g | Nucleophile[3] |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.05 | 0.50 | 408 mg | Pre-catalyst |

| Potassium carbonate (K₂CO₃) | 138.20 | 3.0 | 30.0 | 4.15 g | Base / Activator |

| 1,4-Dioxane | N/A | - | - | 40 mL | Primary Solvent |

| Deionized Water | 18.02 | - | - | 10 mL | Co-solvent |

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup & Inertion

-

Charge the Reactor: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-chloro-4-ethoxybenzene (2.35 g, 10.0 mmol) and 4-carboxyphenylboronic acid (1.99 g, 12.0 mmol)[3],[2].

-

Add Base: Add K₂CO₃ (4.15 g, 30.0 mmol) to the flask.

-

Expert Insight: A 3-fold excess of base is strictly required. One equivalent is immediately consumed to deprotonate the carboxylic acid of the boronic acid, leaving the remaining equivalents to mediate the crucial transmetalation step[5].

-

-

Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to create a biphasic mixture.

-

Rigorous Degassing: Degas the suspension by sparging with argon (or nitrogen) for 15 minutes.

-

Expert Insight: Dissolved oxygen is highly detrimental. It rapidly oxidizes the electron-rich Pd(0) active species into inactive Pd(II) peroxo complexes, which halts the catalytic cycle and promotes unwanted boronic acid homocoupling[8].

-

-

Catalyst Addition: Under a steady positive pressure of argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.05 eq).

Phase 2: Execution & Monitoring

-

Heating: Attach a reflux condenser, purge the headspace with argon, and submerge the flask in a pre-heated oil bath at 90 °C.

-

Reaction: Stir vigorously at 90 °C for 4–6 hours. The biphasic mixture will homogenize slightly as the reaction proceeds and the boronate dissolves.

-

Monitoring: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 3:1). The reaction is deemed complete when the starting aryl bromide is fully consumed.

Phase 3: Workup & Isolation (Critical Phase)

-

Cooling & Filtration: Cool the reaction mixture to room temperature. Filter the dark mixture through a short pad of Celite to remove the precipitated palladium black. Wash the Celite pad with EtOAc (20 mL) and water (20 mL).

-

Phase Separation: Transfer the filtrate to a separatory funnel.

-

Expert Insight:Do not discard the aqueous layer! Because the basic conditions (K₂CO₃) deprotonate the product, the target 4-(2-chloro-4-ethoxyphenyl)benzoic acid is currently dissolved entirely in the aqueous layer as its potassium carboxylate salt.

-

-

Organic Wash: Wash the aqueous layer with EtOAc (2 x 30 mL) to extract any unreacted aryl bromide, homocoupled biaryl byproducts, and cleaved ligands. Discard these organic washes.

-

Acidification: Transfer the purified aqueous layer to an Erlenmeyer flask and cool it in an ice bath. Slowly add 2M HCl dropwise under continuous stirring until the pH reaches ~2.

-

Expert Insight: The pKa of the benzoic acid moiety is approximately 4. Acidifying to pH 2 ensures >99% protonation. This neutralizes the carboxylate, causing the highly hydrophobic biphenyl product to precipitate as a white/off-white solid.

-

-

Extraction: Extract the acidified aqueous suspension with fresh EtOAc (3 x 40 mL).

-

Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 4: Purification

-

Recrystallization: Purify the crude solid by recrystallization from hot ethanol/water. Alternatively, purify via silica gel flash chromatography using a gradient of 10% to 50% EtOAc in Hexanes (containing 1% acetic acid to prevent peak tailing of the carboxylic acid) to afford the pure title compound.

Troubleshooting Guide

| Observation / Issue | Mechanistic Cause | Corrective Action |

| Incomplete Conversion | Catalyst deactivation by dissolved O₂ or poor transmetalation kinetics. | Ensure rigorous 15-minute argon sparging prior to catalyst addition[8]. Verify the base has not degraded. |

| Product Lost During Workup | Failure to properly protonate the carboxylate salt. | Always verify the aqueous layer has reached pH < 2 using pH paper before the final EtOAc extraction. |

| High Homocoupling Yield | Trace oxygen promotes oxidative homocoupling of the boronic acid. | Strictly control stoichiometry (do not exceed 1.2 eq of boronic acid) and maintain a flawless inert atmosphere[8]. |

References

- Guidechem.8-(3-chloro-4-ethoxyphenyl)-4,7-dimethyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid - Related Products (CAS 892844-02-9).

- Sigma-Aldrich.1-Bromo-2-chloro-4-ethoxybenzene - Product Information.

- Sigma-Aldrich.4-Carboxyphenylboronic acid - Product Information.

- Macharia, J. M., et al.The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv (2020).

- ResearchGate.Suzuki Cross Coupling Reaction-A Review.

- Li, S., et al.Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water. The Journal of Organic Chemistry (2004).

- Santa Cruz Biotechnology.Boronic Acids.

Sources

Application Note: Reagents and Protocol for the Synthesis of 4-(2-Chloro-4-ethoxyphenyl)benzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Rationale

The construction of unsymmetrical biaryl scaffolds is a critical operation in pharmaceutical and advanced materials research[1]. The target molecule, 4-(2-chloro-4-ethoxyphenyl)benzoic acid , features a heavily functionalized biphenyl core. The Suzuki-Miyaura cross-coupling reaction is the premier methodology for synthesizing such motifs due to its high functional group tolerance, mild conditions, and the commercial availability of stable boronic acid precursors[2].

This application note details a robust, self-validating protocol for synthesizing this compound. By strategically selecting reagents that allow for an acid-base driven purification, this workflow minimizes the need for complex chromatography while maximizing yield and purity.

Retrosynthetic Strategy & Reagent Selection

The synthesis relies on the strategic disconnection of the central C-C biaryl bond. The choice of fragments and reagents is dictated by both steric demands and downstream purification requirements:

-

Electrophile (1-Bromo-2-chloro-4-ethoxybenzene): The bromine atom is highly reactive towards oxidative addition. The chlorine atom remains largely inert under standard palladium catalysis, ensuring high chemoselectivity and preventing unwanted polymerization.

-

Nucleophile (4-Boronobenzoic acid): Also known as 4-carboxyphenylboronic acid, this reagent is bench-stable[3]. Crucially, its carboxylic acid moiety provides a built-in "handle" for an acid-base extraction during work-up, drastically simplifying isolation.

-

Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered ortho-substituted arenes (such as our 2-chloroaryl system)[4].

-

Base & Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): The aqueous biphasic system ensures the solubility of both the inorganic base and the boronic acid, facilitating the formation of the reactive boronate complex required for transmetalation[5].

Figure 1: Retrosynthetic disconnection of the target biphenyl into its cross-coupling partners.

Quantitative Reagent Data

| Reagent | Role | MW ( g/mol ) | Equivalents | Amount |

| 1-Bromo-2-chloro-4-ethoxybenzene | Electrophile | 235.50 | 1.0 | 1.00 g (4.25 mmol) |

| 4-Boronobenzoic acid | Nucleophile | 165.94 | 1.2 | 0.85 g (5.10 mmol) |

| Pd(dppf)Cl₂ | Catalyst | 731.70 | 0.05 | 155 mg (0.21 mmol) |

| Potassium Carbonate (K₂CO₃) | Base | 138.20 | 2.5 | 1.47 g (10.6 mmol) |

| 1,4-Dioxane / H₂O (4:1 v/v) | Solvent | N/A | N/A | 25 mL |

Detailed Experimental Protocol

Step 1: Reaction Setup and Degassing

Causality Check: Oxygen must be rigorously excluded. In the presence of O₂, Pd(0) is rapidly oxidized to inactive Pd(II), and arylboronic acids undergo oxidative homocoupling, consuming the starting material and complicating purification.

-

To an oven-dried, 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-chloro-4-ethoxybenzene (1.00 g, 4.25 mmol), 4-boronobenzoic acid (0.85 g, 5.10 mmol)[3], and K₂CO₃ (1.47 g, 10.6 mmol).

-

Add 25 mL of a 1,4-Dioxane/Deionized Water mixture (4:1 v/v).

-

Seal the flask with a rubber septum and sparge the heterogeneous mixture with high-purity Argon for 30 minutes (alternatively, perform three freeze-pump-thaw cycles).

-

Briefly remove the septum under a positive pressure of Argon and rapidly add the catalyst, Pd(dppf)Cl₂ (155 mg, 0.21 mmol). Replace the septum and purge the headspace with Argon for an additional 5 minutes.

Step 2: Reaction Execution

Causality Check: Heating is required to overcome the activation energy barrier of the transmetalation and reductive elimination steps, particularly given the steric bulk of the ortho-chloro substituent[4].

-

Transfer the flask to a pre-heated oil bath set to 85–90 °C.

-

Stir vigorously for 12–16 hours. The reaction mixture will typically turn dark brown/black as the active Pd(0) species is generated and cycles through the reaction.

-

Monitor the reaction progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate with 1% Acetic Acid) or LC-MS until complete consumption of the aryl bromide is observed.

Step 3: Self-Validating Work-Up and Isolation

Causality Check: This protocol utilizes a self-validating purification logic based on pKa. Under the basic reaction conditions (K₂CO₃), the product exists as a water-soluble potassium carboxylate. Washing the basic aqueous layer with an organic solvent selectively removes neutral impurities (unreacted aryl bromide, catalyst ligands, and homocoupled byproducts). Subsequent acidification protonates the carboxylate, rendering the target biphenyl insoluble in water and allowing for a highly pure extraction.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with 30 mL of Deionized Water and 30 mL of Ethyl Acetate (EtOAc)[1].

-

Transfer to a separatory funnel, shake, and separate the layers. Discard the organic (EtOAc) layer , which contains neutral impurities.

-

Wash the aqueous layer with an additional 20 mL of EtOAc and discard the organic wash.

-

Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath.

-

Slowly add 1M HCl dropwise under continuous stirring until the pH reaches ~2. A white-to-off-white precipitate (the target carboxylic acid) will form.

-

Extract the acidified aqueous suspension with fresh EtOAc (3 x 30 mL).

-

Combine these new organic extracts, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-(2-chloro-4-ethoxyphenyl)benzoic acid.

Step 4: Final Purification

-

Purify the crude product via recrystallization from hot ethanol/water, or by flash column chromatography (Silica gel, gradient of 10-50% EtOAc in Hexanes with 1% Acetic acid) to afford the pure compound.

Mechanistic Insights

The synthesis proceeds via the classic three-step Suzuki-Miyaura catalytic cycle[5]:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 1-bromo-2-chloro-4-ethoxybenzene, forming a stable organopalladium(II) intermediate. The C-Cl bond is preserved due to its higher bond dissociation energy relative to C-Br.

-

Transmetalation: The base (K₂CO₃) activates the 4-boronobenzoic acid by forming a nucleophilic boronate complex. This complex transfers the 4-carboxyphenyl group to the palladium center, displacing the bromide ligand.

-

Reductive Elimination: The palladium(II) intermediate undergoes reductive elimination to form the new C-C biaryl bond, releasing the target 4-(2-chloro-4-ethoxyphenyl)benzoic acid and regenerating the Pd(0) catalyst[5].

Figure 2: The Suzuki-Miyaura catalytic cycle detailing the formation of the target biphenyl.

References

-

Chemistry Notes - Suzuki reaction: easy mechanism, application [Link]

-

ACS Publications - Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative [Link]

Sources

Application Note: High-Purity Crystallization Protocols for 4-(2-Chloro-4-ethoxyphenyl)benzoic acid

Introduction & Physicochemical Rationale

4-(2-Chloro-4-ethoxyphenyl)benzoic acid is a highly functionalized biphenyl intermediate critical in the synthesis of complex active pharmaceutical ingredients (APIs). Achieving high purity (>99.5%) of this intermediate is paramount, as structurally similar impurities (e.g., des-chloro or des-ethoxy analogs) and neutral reaction byproducts (e.g., Suzuki-Miyaura homocoupling dimers) can carry over into final drug substances, compromising safety and efficacy.

The rational design of a crystallization protocol for this compound must exploit its specific physicochemical properties:

-

Carboxylic Acid Moiety: Provides a handle for pH-dependent solubility (pKa ~4.2), enabling acid-base reactive crystallization.

-

Hydrophobic Biphenyl Core & Halogenation: Renders the free acid highly soluble in polar aprotic solvents (DMSO, DMF), moderately soluble in alcohols and esters (Ethanol, Ethyl Acetate), and practically insoluble in water and aliphatic hydrocarbons (Heptane).

This application note details three self-validating crystallization protocols. The selection of the optimal method depends entirely on the upstream impurity profile of the crude material.

Decision Matrix: Selecting the Right Protocol

The following decision tree dictates the appropriate crystallization strategy based on the specific impurities present in the crude batch.

Workflow for selecting the optimal crystallization strategy based on impurity profiling.

Protocol A: Acid-Base Reactive Crystallization (Impurity Purge)

Causality & Mechanism: Acid-base reactive crystallization is a highly effective, scalable strategy for carboxylic acid APIs to purge neutral impurities without requiring expensive chromatography[1]. By treating the crude compound with 1M NaOH, the carboxylic acid is deprotonated to form a highly water-soluble sodium carboxylate salt. Neutral impurities lack an acidic proton, remain insoluble in the aqueous phase, and are easily removed via polish filtration. Subsequent controlled addition of 1M HCl lowers the pH below the pKa, protonating the salt back to the free acid. This drastically reduces its aqueous solubility, driving supersaturation and triggering nucleation.

Step-by-Step Methodology:

-

Salt Formation: Suspend 10.0 g of crude 4-(2-Chloro-4-ethoxyphenyl)benzoic acid in 50 mL of deionized (DI) water in a jacketed reactor at 25°C.

-

Deprotonation: Add 1M NaOH dropwise under 300 rpm agitation until the pH reaches 10.0–10.5.

-

Self-Validation Check: The suspension must transition to a largely clear solution. Persistent solids at pH 10.5 definitively indicate the presence of neutral impurities.

-

-

Filtration: Polish filter the alkaline solution through a 0.45 µm PTFE membrane to remove the insoluble neutral impurities.

-

Reprotonation (Nucleation): Transfer the filtrate back to the reactor. Begin adding 1M HCl at a strictly controlled rate of 0.5 mL/min.

-

Causality Note: Rapid acid addition causes localized pH drops, leading to amorphous precipitation (crashing out) rather than ordered crystal growth, which traps impurities.

-

-

Maturation: Continue HCl addition until the pH reaches 2.0–2.5.

-

Self-Validation Check: Heavy nucleation should visibly commence around pH 4.5. A final pH of 2.0 ensures complete protonation (more than 2 units below the pKa).

-

-

Isolation: Age the slurry for 2 hours at 20°C to allow Ostwald ripening. Filter, wash the cake with 20 mL of cold DI water, and dry under vacuum at 50°C to a constant weight.

Protocol B: Hybrid Cooling & Anti-Solvent Crystallization (EtOH/Water)

Causality & Mechanism: Hybrid cooling and antisolvent crystallization in ethanol/water mixtures maximizes yield while minimizing solvent consumption[2]. Ethanol acts as a strong solvent by disrupting the intermolecular hydrogen bonding of the carboxylic acid dimers. Water acts as a powerful antisolvent by abruptly lowering the dielectric solvation capacity of the mixture. Controlling the antisolvent addition rate and coupling it with a cooling ramp ensures that crystal growth is favored over secondary nucleation, yielding larger, highly filterable prismatic crystals.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of the API in 40 mL of absolute ethanol in a jacketed reactor at 60°C.

-

Self-Validation Check: Complete dissolution must be visually confirmed to ensure no "memory" of prior crystal history remains.

-

-

Initial Antisolvent Addition: Add 10 mL of pre-warmed DI water (60°C) dropwise over 15 minutes.

-

Self-Validation Check: The solution must remain completely clear. If cloudiness appears, the metastable limit has been breached prematurely due to overly rapid addition.

-

-

Seeding: Add 0.1 g of pure 4-(2-Chloro-4-ethoxyphenyl)benzoic acid seed crystals (1 wt%). Age for 30 minutes.

-

Self-Validation Check: The seed bed must persist and not dissolve, confirming the system is properly supersaturated.

-

-

Hybrid Ramp: Add an additional 30 mL of DI water at 0.5 mL/min while simultaneously initiating a cooling ramp from 60°C to 5°C at a rate of 0.2°C/min.

-

Isolation: Age the slurry at 5°C for 2 hours. Filter, wash with 20 mL of cold 1:1 EtOH:Water, and vacuum dry at 50°C.

Protocol C: Cooling Crystallization (Ethyl Acetate / Heptane)

Causality & Mechanism: Cooling crystallization relies on the temperature-dependent solubility curve (van 't Hoff relationship). Ethyl acetate provides moderate solubility at reflux, while heptane acts as a miscible antisolvent to widen the metastable zone width (MSZW). A critical failure mode in this system is oiling out (liquid-liquid phase separation, LLPS), which occurs when the cooling trajectory crosses the binodal liquid-liquid coexistence curve before the crystalline solubility curve[3]. Seeding is mandatory to force crystalline nucleation before LLPS can occur.

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of the API in 30 mL of Ethyl Acetate at 70°C.

-

Antisolvent Tuning: Add 60 mL of Heptane dropwise over 30 minutes while maintaining 70°C.

-

Self-Validation Check: The solution must remain clear. If two liquid layers form (oiling out), immediately add 5 mL of hot EtOAc to return the system to a single phase.

-

-

Seeding: Cool the solution to 55°C and add 0.1 g of seed crystals. Age for 1 hour.

-

Self-Validation Check: Visual confirmation of crystal growth on the seeds without the formation of oily droplets on the reactor walls.

-

-

Cooling: Cool to 0°C at a slow, controlled rate of 0.15°C/min to maintain supersaturation within the MSZW and prevent secondary nucleation.

-

Isolation: Age at 0°C for 3 hours, filter, wash with 20 mL of cold Heptane, and vacuum dry at 50°C.

Quantitative Data & Protocol Comparison

To facilitate method selection, the quantitative performance metrics of the three protocols are summarized below. Data reflects typical outcomes for a crude starting purity of ~90%.

| Parameter | Protocol A: Acid-Base Reactive | Protocol B: EtOH/Water Antisolvent | Protocol C: EtOAc/Heptane Cooling |

| Typical Yield | 85.0% – 90.0% | 92.0% – 96.0% | 75.0% – 85.0% |

| Purity Upgrade | Excellent (>99.5%) | Moderate (~98.0%) | Good (>99.0%) |

| Primary Impurity Purge | Neutral organics (e.g., catalysts, dimers) | General polar/non-polar mix | Structurally similar acidic analogs |

| Crystal Habit | Fine needles / microcrystalline | Blocky / Prismatic | Plates / Flakes |

| Filtration Time | Slow (due to fine particle size) | Fast (large particle size) | Moderate |

| Risk of Oiling Out (LLPS) | Low | Moderate | High (if unseeded) |

| Scalability | High | High | Medium |

References

- Source: American Chemical Society (Crystal Growth & Design, 2024)

- Source: Organic Process Research & Development - ACS Publications (2021)

- Source: Organic Process Research & Development - ACS Publications (2023)

Sources

Scalable production of 4-(2-Chloro-4-ethoxyphenyl)benzoic acid for pharmaceutical research

An Application Note for the Scalable Production of 4-(2-Chloro-4-ethoxyphenyl)benzoic acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scalable synthesis, purification, and analytical characterization of 4-(2-Chloro-4-ethoxyphenyl)benzoic acid, a key intermediate in pharmaceutical research. The described methodology is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction, followed by an efficient recrystallization protocol designed to yield high-purity material suitable for drug development pipelines. This guide emphasizes the scientific rationale behind procedural choices, incorporates rigorous quality control checkpoints, and is grounded in established chemical principles to ensure reproducibility and safety.

Introduction: The Significance of a Privileged Scaffold

Biphenyl carboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active compounds.[1] Their rigid biphenyl core allows for precise spatial orientation of functional groups, which is critical for targeted interactions with biological macromolecules. 4-(2-Chloro-4-ethoxyphenyl)benzoic acid is a valuable building block within this class, featuring a trifunctional scaffold that offers multiple points for chemical modification. The strategic placement of the chloro, ethoxy, and carboxylic acid groups makes it an attractive precursor for synthesizing complex molecules in various therapeutic areas, including anti-inflammatory and anti-cancer agents.

The primary challenge in utilizing such intermediates in drug development is the need for a manufacturing process that is not only efficient and high-yielding but also scalable and capable of consistently producing material that meets the stringent purity requirements of the pharmaceutical industry.[2][3] This application note details such a process, providing researchers and drug development professionals with a reliable protocol for producing multi-gram to kilogram quantities of this vital intermediate.

Strategic Approach: The Suzuki-Miyaura Coupling

The cornerstone of this synthetic strategy is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is one of the most powerful and versatile tools for forming carbon-carbon bonds, particularly for constructing biaryl systems.[1][4]

Why the Suzuki-Miyaura Reaction?

-

Scalability and Robustness: The reaction is well-documented to perform reliably on both small and multi-kilogram scales, making it ideal for pharmaceutical manufacturing.[5][6]

-

Functional Group Tolerance: Unlike many other organometallic reactions, the Suzuki-Miyaura coupling is tolerant of a wide array of functional groups, including the carboxylic acid moiety present in our target molecule. This eliminates the need for additional protection/deprotection steps, streamlining the synthesis and reducing cost.[4]

-

High Yields: The reaction is known for its high efficiency, typically providing excellent yields of the desired biphenyl product.[7]

-

Commercially Available Starting Materials: The required precursors, an aryl halide (1-bromo-2-chloro-4-ethoxybenzene) and an arylboronic acid (4-carboxyphenylboronic acid), are readily available from commercial suppliers.

The overall workflow is designed as a three-stage process: synthesis, purification, and quality control, ensuring a final product of high purity and confirmed identity.

Caption: High-level workflow for the production of the target intermediate.

Detailed Synthesis Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis on a representative scale, which can be proportionally adjusted for larger or smaller batches. The core principle is the coupling of 1-bromo-2-chloro-4-ethoxybenzene with 4-carboxyphenylboronic acid.

Caption: Step-wise flow of the Suzuki-Miyaura synthesis protocol.

Materials and Reagents

| Reagent | Molecular Wt. | Moles (Equiv.) | Quantity |

| 1-Bromo-2-chloro-4-ethoxybenzene | 235.50 g/mol | 1.00 | 235.5 g |

| 4-Carboxyphenylboronic acid | 165.93 g/mol | 1.10 | 182.5 g |

| Palladium on Carbon (10% Pd) | - | 0.005 | ~10.6 g (50% wet) |

| Sodium Carbonate (Na₂CO₃) | 105.99 g/mol | 2.50 | 265.0 g |

| Toluene | - | - | 1.5 L |

| Deionized Water | - | - | 1.0 L |

| Hydrochloric Acid (6M) | - | - | As needed (~500 mL) |

Step-by-Step Procedure

-

Reactor Setup: Equip a suitable glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet. Ensure the system is inert by purging with nitrogen.

-

Charge Reagents: To the reactor, add 1-bromo-2-chloro-4-ethoxybenzene (235.5 g), 4-carboxyphenylboronic acid (182.5 g), sodium carbonate (265.0 g), toluene (1.5 L), and deionized water (1.0 L).

-

Catalyst Addition: Carefully add the 10% Palladium on Carbon catalyst (~10.6 g). Causality Note: Using Pd/C is a cost-effective and easily filterable catalyst choice for large-scale reactions compared to homogeneous catalysts like Pd(PPh₃)₄.[5][6]

-

Reaction: Begin vigorous stirring and heat the mixture to a gentle reflux (~85-90 °C). Maintain this temperature under a positive nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.

-

Cool Down: Once the reaction is complete, cool the mixture to room temperature (~20-25 °C).

-

Work-up & Precipitation: Slowly and carefully acidify the aqueous layer by adding 6M HCl while stirring. The product is insoluble in acidic aqueous media and will precipitate out. Continue adding acid until the pH is approximately 2-3. Causality Note: The carboxylic acid group is deprotonated (carboxylate salt) under the basic reaction conditions, making it soluble in the aqueous phase. Acidification protonates it, rendering it insoluble and causing it to precipitate, which is a key step for isolation.[8]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with deionized water (2 x 500 mL) to remove inorganic salts, followed by a small amount of cold toluene (200 mL) to remove non-polar impurities.

-

Drying: Dry the crude product under vacuum at 50-60 °C until a constant weight is achieved. The expected yield of crude product is typically in the range of 85-95%.

Purification Protocol: Recrystallization

For pharmaceutical applications, achieving high purity is paramount.[9] Recrystallization is a robust, economical, and scalable method for purifying solid organic compounds, effectively removing residual starting materials, byproducts, and occluded solvents.[10][11]

Selection of Solvent System: A mixed solvent system of ethanol and water is highly effective for this class of compounds.[12] The product is highly soluble in hot ethanol and poorly soluble in water. This differential solubility is the basis for efficient purification.

Caption: The workflow for the mixed-solvent recrystallization process.

Step-by-Step Procedure

-

Dissolution: In an appropriately sized flask, add the crude 4-(2-Chloro-4-ethoxyphenyl)benzoic acid. Add the minimum volume of hot ethanol required to fully dissolve the solid with heating and stirring.

-

Hot Filtration (Optional): If insoluble impurities (like residual catalyst) are visible, perform a hot gravity filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.

-

Induce Saturation: To the hot, clear ethanolic solution, add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point), indicating it is saturated.

-

Re-homogenize: Add a few more drops of hot ethanol to just redissolve the cloudiness, resulting in a clear, saturated solution.

-

Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation: Collect the pure white crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 30:70 v/v).

-

Drying: Dry the purified crystals under vacuum at 50-60 °C to a constant weight. The recovery yield from recrystallization is typically >90%.

Quality Control and Analytical Characterization